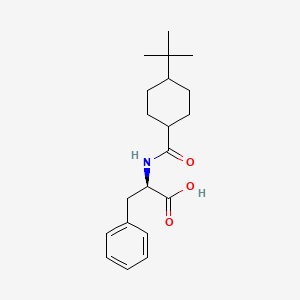
(R)-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-[(4-tert-Butyl-cyclohexanecarbonyl)-amino]-3-phenyl-propionic acid is a chiral compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a tert-butyl group and a phenyl group, makes it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(4-tert-Butyl-cyclohexanecarbonyl)-amino]-3-phenyl-propionic acid typically involves the following steps:
Formation of the tert-butyl-cyclohexanecarbonyl intermediate: This step involves the reaction of cyclohexanone with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Amidation: The intermediate is then reacted with an amine to form the corresponding amide.
Addition of the phenyl group: The final step involves the addition of a phenyl group to the amide, which can be achieved through a Friedel-Crafts acylation reaction using phenyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-[(4-tert-Butyl-cyclohexanecarbonyl)-amino]-3-phenyl-propionic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
®-2-[(4-tert-Butyl-cyclohexanecarbonyl)-amino]-3-phenyl-propionic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-2-[(4-tert-Butyl-cyclohexanecarbonyl)-amino]-3-phenyl-propionic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Shares the tert-butyl group but differs in the rest of the structure.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Similar in having aromatic rings but differs in functional groups.
Bromomethyl methyl ether: Contains a bromomethyl group, making it different in reactivity and applications.
Uniqueness
®-2-[(4-tert-Butyl-cyclohexanecarbonyl)-amino]-3-phenyl-propionic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C20H29NO3 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(2R)-2-[(4-tert-butylcyclohexanecarbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H29NO3/c1-20(2,3)16-11-9-15(10-12-16)18(22)21-17(19(23)24)13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,21,22)(H,23,24)/t15?,16?,17-/m1/s1 |
Clé InChI |
SYWRPZFKQKXPIE-OFLPRAFFSA-N |
SMILES isomérique |
CC(C)(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC(C)(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


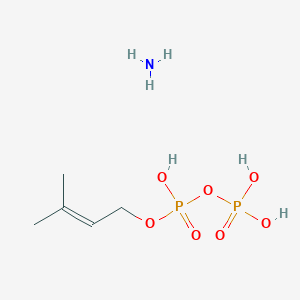
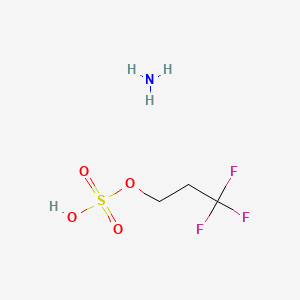

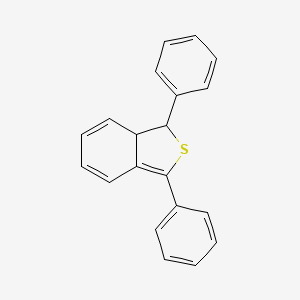
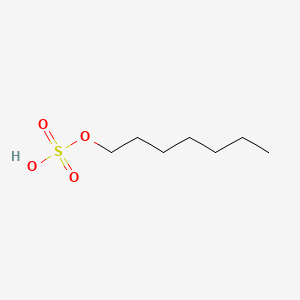
![2-[Chloro(fluoro)methyl]-1,3-benzothiazole](/img/structure/B13414996.png)
![(S)-[1-[[Cyclohexyl[(cyclohexylamino)carbonyl]amino]carbonyl]-2-methylpropyl]carbamic Acid Phenylmethyl Ester](/img/structure/B13415001.png)
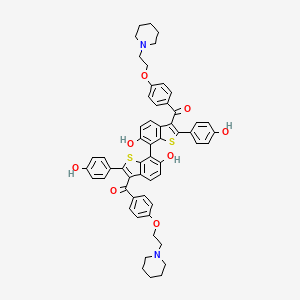
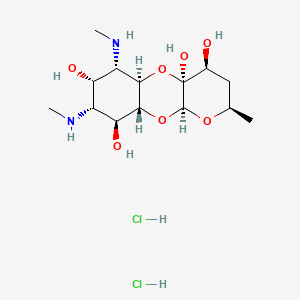

![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
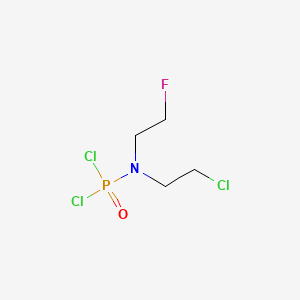

![Cadmium, [carbonato(2-)-|EO]-](/img/structure/B13415038.png)
